molecular formula C9H8F2O2 B022472 Ethyl 2,4-difluorobenzoate CAS No. 108928-00-3

Ethyl 2,4-difluorobenzoate

Cat. No. B022472
M. Wt: 186.15 g/mol
InChI Key: OPQFYGPAOVCNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2,4-difluorobenzoate and related compounds involves various strategies. One approach includes the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for the synthesis of trifluoromethyl heterocycles, employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, continuous microflow processes have been reported for the synthesis of related trifluorobenzoic acids, highlighting the efficiency and scalability of such methods (Deng et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 2,4-difluorobenzoate and similar compounds has been characterized by spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis, along with single-crystal X-ray diffraction (SC-XRD). These studies provide insights into the compound's optimized geometry, electronic transition states, and molecular orbitals, which are crucial for understanding its reactivity and properties (Haroon et al., 2019).

Scientific Research Applications

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, has been identified as a versatile intermediate for the synthesis of diverse trifluoromethyl heterocycles, which are useful in producing a wide range of products in single or minimal additional steps (Honey et al., 2012).

  • Microflow Process for Synthesis : A study presented a facile continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a structurally similar compound, using microreactors. This process is significant for pharmaceutical and material science applications due to its high yield and purity (Deng et al., 2015).

  • Photochemical Studies : Research involving photolysis of ethyl 3-azido-4,6-difluorobenzoate, a compound structurally related to Ethyl 2,4-difluorobenzoate, led to the regioselective formation of novel compounds, showcasing the potential of photochemistry in synthesizing new molecular structures (Andersson et al., 2017).

  • Nonlinear Optical Properties : Some synthesized compounds, including those structurally related to Ethyl 2,4-difluorobenzoate, have shown significant nonlinear optical properties, making them relevant for technological applications (Haroon et al., 2019).

  • Environmental and Pharmaceutical Applications : Research on ethyl 2-aminobenzoate and ethyl 3-aminobenzoate, which are structurally similar to Ethyl 2,4-difluorobenzoate, has revealed insights into their thermal and structural properties, which are important in environmental and pharmaceutical contexts (Ledo et al., 2019).

Safety And Hazards

Ethyl 2,4-difluorobenzoate is a combustible liquid . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

ethyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQFYGPAOVCNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371889
Record name ethyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-difluorobenzoate

CAS RN

108928-00-3
Record name Benzoic acid, 2,4-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108928-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108928003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-difluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-difluoro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,4-difluoro-benzoic acid (19.3 g) in dry ethanol (200 ml) was treated with gaseous hydrochloric acid for 0.25 hours, then heated to reflux for 4 hours. Evaporation gave a white solid (22.7 g, 100%).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-difluorobenzoate
Reactant of Route 3
Ethyl 2,4-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-difluorobenzoate

Citations

For This Compound
9
Citations
T Choshi, S Horimoto, CY Wang… - Chemical and …, 1992 - jstage.jst.go.jp
Twenty dibenzoylmethanes with methyl, methoxy, bromo, chloro, or fluoro substitution on either one or both benzene rings were synthesized and assayed for inhibition of the …
Number of citations: 47 www.jstage.jst.go.jp
T Truong, J Alvarado, LD Tran, O Daugulis - Organic letters, 2010 - ACS Publications
A number of first-row transition metal salts catalyze deprotonative dimerization of acidic arenes. Under the atmosphere of oxygen, nickel, manganese, cobalt, and iron chlorides have …
Number of citations: 114 pubs.acs.org
B Vergani, G Sandrone, M Marchini… - Journal of Medicinal …, 2019 - ACS Publications
Histone deacetylase 6 (HDAC6) is a peculiar HDAC isoform whose expression and functional alterations have been correlated with a variety of pathologies such as autoimmune …
Number of citations: 35 pubs.acs.org
A Scribner, R Dennis, J Hong, S Lee, D McIntyre… - European Journal of …, 2007 - Elsevier
Coccidiosis is the major cause of morbidity and mortality in the poultry industry. Protozoan parasites of the genus Eimeria invade the intestinal lining of the avian host causing tissue …
Number of citations: 68 www.sciencedirect.com
S Cesarini, A Spallarossa, A Ranise… - Medicinal chemistry …, 2010 - Springer
The structural simplification of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) O-(2-phthalimidoethyl)-N-(hetero)aroyl-N-arylthiocarbamates led us to design (hetero)aroyl …
Number of citations: 6 link.springer.com
M Jiang, A Amedi, MCW Huizenga… - Discovery of … - scholarlypublications …
Monoacylglycerol lipase (MAGL) is a serine hydrolase and plays an important role in regulating endocannabinoid signaling and lipid metabolism. 1, 2 MAGL inhibitors are thought to be …
L Tran - 2013 - uh-ir.tdl.org
Transition metal-catalyzed functionalization of CH bonds has been used as a powerful tool for the construction of CC and C-heteroatom bonds. Within this dissertation, methods that …
Number of citations: 3 uh-ir.tdl.org
D Mendel, AL Marquart, S Joseph, P Waid… - Bioorganic & medicinal …, 2007 - Elsevier
SAR about the B-ring of a series of N 2 -aroyl anthranilamide factor Xa (fXa) inhibitors is described. B-ring o-aminoalkylether and B-ring p-amine probes of the S1′ and S4 sites, …
Number of citations: 21 www.sciencedirect.com
M Ishikawa, Y Hiraiwa, D Kubota, M Tsushima… - Bioorganic & medicinal …, 2006 - Elsevier
In order to optimize our novel integrin α v β 3 /α IIb β 3 dual antagonists, spatial screening at the N-terminus was performed. The α v β 3 antagonistic activity varied depending on the …
Number of citations: 46 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.